molecular formula C33H29N3 B1609662 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone CAS No. 85171-94-4

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Cat. No.: B1609662
CAS No.: 85171-94-4
M. Wt: 467.6 g/mol
InChI Key: IRKBOPBCDTWDDY-YQCHCMBFSA-N
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Description

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic compound with the molecular formula C₃₃H₂₉N₃. It is known for its applications in organic photoconductors and as a charge-transporting molecule for nonlinear optical (NLO) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone typically involves the condensation reaction between 4-(Dibenzylamino)benzaldehyde and N,N-diphenylhydrazine. The reaction is carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone involves its interaction with molecular targets through its functional groups. The compound can form charge-transfer complexes, which are crucial for its role as a charge-transporting molecule in NLO applications. The pathways involved include electron transfer and molecular orbital interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is unique due to its specific structure, which allows it to function effectively as an organic photoconductor and charge-transporting molecule. Its ability to form stable charge-transfer complexes distinguishes it from other similar compounds .

Properties

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430677
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85171-94-4
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
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4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

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